molecular formula C19H15ClN4O2 B2503098 6-(4-Chlorophenyl)-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one CAS No. 2380083-40-7

6-(4-Chlorophenyl)-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2503098
CAS No.: 2380083-40-7
M. Wt: 366.81
InChI Key: BBLXFQMEZSZMPE-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of pyridazinones. This compound is characterized by the presence of a chlorophenyl group, a pyridine carbonyl group, and an azetidinyl group attached to a dihydropyridazinone core. It has garnered interest in the scientific community due to its potential pharmacological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, including cycloaddition and condensation reactions. One common synthetic route involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic route mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridazinones.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different pharmacological or industrial properties.

Scientific Research Applications

6-(4-Chlorophenyl)-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Chlorophenyl)-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2/c20-15-3-1-13(2-4-15)17-5-6-18(25)24(22-17)16-11-23(12-16)19(26)14-7-9-21-10-8-14/h1-10,16H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLXFQMEZSZMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=NC=C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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